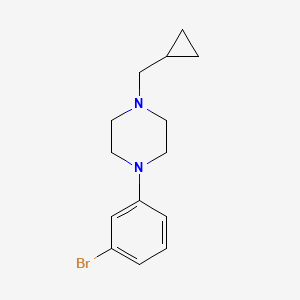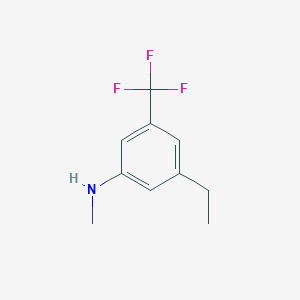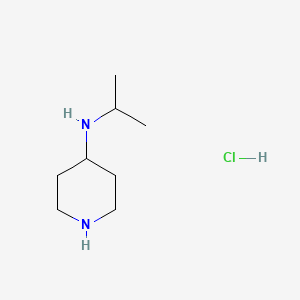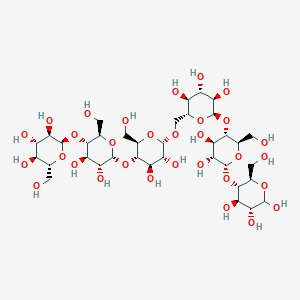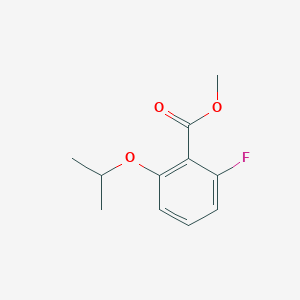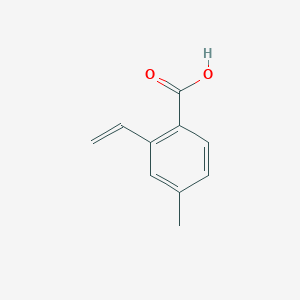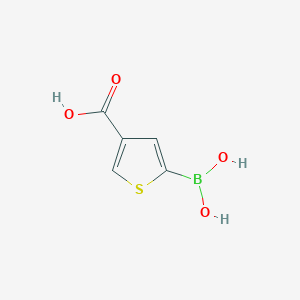
4-Carboxythiophene-2-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxythiophene-2-boronic acid is a functionalized thiophene compound. Thiophene compounds are widely employed in the synthesis of functional materials, and 5-boronothiophene-3-carboxylic acid presents a useful building block for such syntheses . This compound is characterized by the presence of a boronic acid group attached to the thiophene ring, which imparts unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of thiophene derivatives using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 5-boronothiophene-3-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The scalability of the palladium-catalyzed borylation reaction makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
4-Carboxythiophene-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
4-Carboxythiophene-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
作用機序
The mechanism of action of 5-boronothiophene-3-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The thiophene ring provides additional stability and electronic properties, enhancing its reactivity and binding affinity .
類似化合物との比較
Similar Compounds
5-Bromothiophene-3-carboxylic acid: Similar structure but with a bromine atom instead of a boronic acid group.
2-Boronothiophene-3-carboxylic acid: Similar compound with the boronic acid group at a different position on the thiophene ring.
5-Bromo-2-thiophenecarboxylic acid: Another brominated thiophene derivative.
Uniqueness
4-Carboxythiophene-2-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and properties compared to its brominated counterparts. This makes it particularly valuable in applications requiring boron-containing compounds, such as BNCT and advanced material synthesis.
特性
IUPAC Name |
5-boronothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2,9-10H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWMFJRGKVJZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B8127972.png)
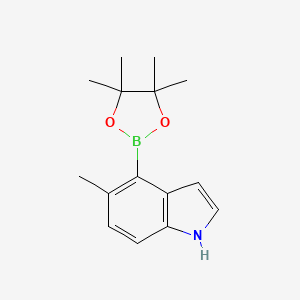
![3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione](/img/structure/B8127982.png)
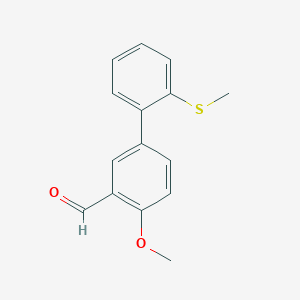
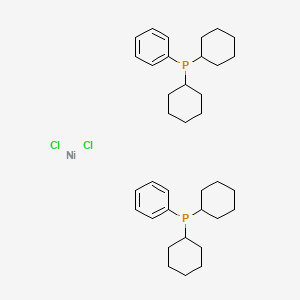
![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)
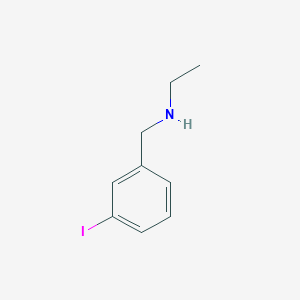
![Ethyl[(3-iodophenyl)methyl]methylamine](/img/structure/B8128040.png)
